molecular formula C3Cl2N2OS B8743016 3,5-Dichloro-4H-1,2,6-thiadiazin-4-one CAS No. 54865-01-9

3,5-Dichloro-4H-1,2,6-thiadiazin-4-one

Cat. No.: B8743016
CAS No.: 54865-01-9
M. Wt: 183.02 g/mol
InChI Key: ZKHPZXACANWNKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dichloro-4H-1,2,6-thiadiazin-4-one (CAS 54865-01-9) is a halogenated heterocyclic compound with the molecular formula C3Cl2N2OS and an average mass of 183.006 g/mol . It belongs to the 1,2,6-thiadiazin family, a class of structures known for their utility in synthetic organic chemistry. This compound serves as a versatile and valuable synthetic intermediate or building block for researchers developing novel molecules in medicinal chemistry and materials science . The presence of two reactive chlorine atoms on the heterocyclic core makes it a suitable substrate for nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse functional groups. Its specific research value lies in its potential to be elaborated into more complex structures for use in drug discovery programs or the creation of functional materials. Researchers are advised to consult the primary scientific literature for detailed protocols and potential applications. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or household use. Please refer to the associated Safety Data Sheet (SDS) for proper handling and storage instructions before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54865-01-9

Molecular Formula

C3Cl2N2OS

Molecular Weight

183.02 g/mol

IUPAC Name

3,5-dichloro-1,2,6-thiadiazin-4-one

InChI

InChI=1S/C3Cl2N2OS/c4-2-1(8)3(5)7-9-6-2

InChI Key

ZKHPZXACANWNKQ-UHFFFAOYSA-N

Canonical SMILES

C1(=O)C(=NSN=C1Cl)Cl

Origin of Product

United States

Synthetic Methodologies for 3,5 Dichloro 4h 1,2,6 Thiadiazin 4 One

Preparative Routes from Precursor Compounds

The primary and most extensively documented method for the synthesis of 3,5-Dichloro-4H-1,2,6-thiadiazin-4-one involves the transformation of the precursor compound, 3,4,4,5-Tetrachloro-4H-1,2,6-thiadiazine.

Synthesis from 3,4,4,5-Tetrachloro-4H-1,2,6-thiadiazine

The conversion of 3,4,4,5-Tetrachloro-4H-1,2,6-thiadiazine to this compound is a key transformation that can be achieved through the use of various reagents, which act as oxygen sources for the hydrolysis of the two chlorine atoms at the C4 position of the thiadiazine ring. researchgate.net

The treatment of 3,4,4,5-Tetrachloro-4H-1,2,6-thiadiazine with formic acid is a well-established and high-yielding method for the synthesis of this compound. researchgate.net The reaction is typically carried out by adding the tetrachloro precursor dropwise to cold (10 °C) 98% formic acid. The cooling bath is then removed, and the solution is stirred overnight. This process has been reported to produce the desired product in high yield. researchgate.net However, it has been noted that the success of this transformation can be sensitive to the quality of the formic acid used. researchgate.net

In addition to formic acid, other nucleophilic reagents have been successfully employed to facilitate the conversion of 3,4,4,5-Tetrachloro-4H-1,2,6-thiadiazine to this compound. These reactions provide alternative pathways, and the choice of reagent can influence the reaction conditions and yield.

Dimethyl Sulfoxide (DMSO): When 3,4,4,5-Tetrachloro-4H-1,2,6-thiadiazine is dissolved in DMSO and stirred at approximately 20 °C for one hour, followed by an aqueous workup, this compound can be isolated. A more controlled reaction, using one equivalent of DMSO in dry acetonitrile (B52724), also yields the product after 20 hours. researchgate.net

Sodium Nitrate (B79036) (NaNO3): The reaction of 3,4,4,5-Tetrachloro-4H-1,2,6-thiadiazine with sodium nitrate in dry acetonitrile at room temperature provides another efficient route to the target compound. The reaction proceeds to completion in about 1.5 hours. researchgate.net

Acetic Acid: Glacial acetic acid can also be used for this transformation. The reaction involves stirring 3,4,4,5-Tetrachloro-4H-1,2,6-thiadiazine in glacial acetic acid at room temperature for an extended period (48 hours) until the starting material is consumed. researchgate.net

The following table summarizes the yields obtained from these different reagents:

ReagentSolventReaction TimeTemperature (°C)Yield (%)
Formic AcidFormic AcidOvernight10 to ~20High
DMSODMSO1 hour~2045
DMSO (1 equiv.)Acetonitrile20 hours~2031
NaNO3Acetonitrile1.5 hours~2071
Acetic AcidAcetic Acid48 hours~2074

Exploration of Alternative Synthetic Pathways

An alternative synthetic pathway to this compound begins with the more readily available starting material, dichloromalononitrile (B78061). This method involves a two-step process. The first step is the synthesis of the key precursor, 3,4,4,5-Tetrachloro-4H-1,2,6-thiadiazine, from the reaction of dichloromalononitrile with sulfur dichloride (SCl₂). researchgate.net The subsequent step involves the hydrolysis of the resulting 3,4,4,5-Tetrachloro-4H-1,2,6-thiadiazine using one of the methods described in section 2.1.1 to yield the final product, this compound. researchgate.net

Optimization Strategies for Yield and Purity

While specific studies focused solely on the optimization of the synthesis of this compound are not extensively detailed in the reviewed literature, some insights into maximizing yield and ensuring purity can be gathered.

The reaction of 3,4,4,5-Tetrachloro-4H-1,2,6-thiadiazine with silver nitrate (AgNO₃) in acetonitrile has been shown to produce a significantly higher yield of 85% in just 30 minutes. This suggests that the choice of reagent plays a crucial role in optimizing the yield. researchgate.net The reaction with formic acid is also described as high-yielding. researchgate.net

Regarding purity, the common purification method reported is chromatography on silica (B1680970) gel, typically using a mixture of n-hexane and dichloromethane (B109758) as the eluent. researchgate.net Recrystallization from cyclohexane (B81311) is also mentioned to obtain the product as yellowish needles. researchgate.net The sensitivity of the formic acid reaction to the quality of the reagent suggests that using high-purity starting materials is a critical factor in obtaining a pure final product. researchgate.net

Further optimization would likely involve a systematic study of reaction parameters such as temperature, reaction time, and concentration for each of the synthetic methods to determine the conditions that provide the best balance of high yield and high purity.

Chemical Reactivity and Transformation of 3,5 Dichloro 4h 1,2,6 Thiadiazin 4 One

Nucleophilic Substitution Reactions at C-3 and C-5 Positions

The chlorine atoms of 3,5-dichloro-4H-1,2,6-thiadiazin-4-one can be readily displaced by a variety of nucleophiles, including those based on nitrogen, oxygen, and sulfur. researchgate.net Research has shown that a stepwise reaction pathway is often possible, particularly with amine and alkoxide nucleophiles. researchgate.net The first substitution occurs with relative ease compared to the second, a property that enables the synthesis of unsymmetrically substituted 3,5-disubstituted-4H-1,2,6-thiadiazin-4-one derivatives. researchgate.net

Amine nucleophiles react readily with this compound to displace one or both of the chlorine atoms. researchgate.netresearchgate.net This reactivity provides a robust platform for creating libraries of amino-substituted thiadiazinones. researchgate.net The reaction can be modulated to favor either mono- or bis-substitution, leading to symmetrically or asymmetrically functionalized molecules. researchgate.net

The synthesis of mono-amino-substituted derivatives is achieved by taking advantage of the differential reactivity of the two chlorine atoms. researchgate.net The first displacement by an amine nucleophile is considerably more facile than the second. researchgate.net This allows for the isolation of 3-amino-5-chloro-4H-1,2,6-thiadiazin-4-ones by using stoichiometric amounts of the amine. researchgate.net For instance, reactions with anilines and alkylamines using one equivalent of the amine readily yield the mono-substituted product. researchgate.net This selective reactivity is a key step in the synthesis of asymmetrically substituted thiadiazinones, where the remaining chlorine atom can be replaced by a different nucleophile. researchgate.net

The formation of bis-amino-substituted derivatives typically requires forcing conditions or an excess of the amine nucleophile to replace the second, less reactive chlorine atom. researchgate.net The reaction of this compound with secondary amines like piperidine (B6355638) can yield red mono-amino compounds, while the corresponding blue bis-amino compounds are formed under slightly different conditions. researchgate.net This stepwise approach allows for the synthesis of both symmetrical and unsymmetrical 3,5-diamino-4H-1,2,6-thiadiazin-4-ones. researchgate.net

The reaction of this compound with chiral amines has been explored to produce chiral thiadiazinone derivatives. These reactions proceed under mild conditions to yield mono-substituted products in high yields. mdpi.comsemanticscholar.org For example, treatment with (R)- and (S)-3-methylmorpholines or (R)- and (S)-1,3-dimethylpiperazines results in the corresponding chiral 3-chloro-5-(amino)-4H-1,2,6-thiadiazin-4-ones. mdpi.comsemanticscholar.org The dibasic nature of piperazines means that no additional base is required for the reaction to proceed. mdpi.com

Chiral AmineEquivalents of AmineSolventTemperatureProductYieldReference
(R)-3-methylmorpholine2THF~20 °C(R)-3-chloro-5-(3-methylmorpholino)-4H-1,2,6-thiadiazin-4-one95% semanticscholar.org
(S)-3-methylmorpholine2THF~20 °C(S)-3-chloro-5-(3-methylmorpholino)-4H-1,2,6-thiadiazin-4-one97% semanticscholar.org
(R)-1,3-dimethylpiperazine1THF~20 °C(R)-3-chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-one70% mdpi.com
(S)-1,3-dimethylpiperazine1THF~20 °C(S)-3-chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-one68% mdpi.com

While nucleophilic attack can occur at the C-3 and C-5 positions, the formation of the related N-aryl-3,5-dichloro-4H-1,2,6-thiadiazin-4-imines involves a different synthetic pathway. These compounds are not typically formed by the direct reaction of an amine with the carbonyl group of this compound. Instead, they are synthesized via the condensation of a precursor, 3,4,4,5-tetrachloro-4H-1,2,6-thiadiazine, with a range of anilines. nih.govresearchgate.net This reaction yields a series of 22 different N-aryl-3,5-dichloro-4H-1,2,6-thiadiazin-4-imines with yields ranging from 43% to 96%. nih.govresearchgate.net The C-3 and C-5 chlorine atoms on these imine derivatives can then undergo subsequent mono- and bis-substitution reactions with amine and alkoxide nucleophiles. nih.govresearchgate.net

Oxygen-based nucleophiles, such as alkoxides, also participate in substitution reactions at the C-3 and C-5 positions of this compound. researchgate.net Similar to reactions with amines, the displacement of chlorine by alkoxides can proceed in a stepwise manner, where the first substitution is significantly more facile than the second. researchgate.net This characteristic allows for the strategic synthesis of asymmetrically substituted thiadiazinones. For example, selective nucleophilic mono-chloro substitution with methoxide (B1231860) or benzyloxide yields the corresponding mono-alkoxy or mono-benzyloxy substituted mono-chlorothiadiazinones. researchgate.net These intermediates are valuable for further functionalization, such as subsequent arylation reactions via cross-coupling chemistry. researchgate.net

With Sulfur Nucleophiles (S-nucleophiles)

The chlorine atoms of this compound can be displaced by sulfur nucleophiles. For instance, the reaction with one equivalent of benzo[d]thiazole-2-thiol in the presence of triethylamine (B128534) yields 3-(benzo[d]thiazol-2-ylthio)-5-chloro-4H-1,2,6-thiadiazin-4-one. researchgate.netmdpi.com In this monosubstituted product, the remaining chlorine at the C-5 position exhibits altered reactivity. mdpi.com

An attempt to substitute the C-5 chlorine of 3-(benzo[d]thiazol-2-ylthio)-5-chloro-4H-1,2,6-thiadiazin-4-one with sodium methoxide did not yield the expected 3-methoxy derivative. Instead, the reaction led to the degradation of the thiadiazine ring, with benzo[d]thiazole-2-thiol being eliminated and subsequently oxidizing to 1,2-bis(benzo[d]thiazol-2-yl)disulfide. mdpi.com This suggests that the benzothiazole (B30560) sulfide (B99878) group can act as a competing leaving group under these conditions. mdpi.com

In contrast, the reaction of 3-chloro-5-(phenylthio)-4H-1,2,6-thiadiazin-4-one with sodium methoxide proceeds smoothly to replace the C-3 chlorine, affording 3-methoxy-5-(phenylthio)-4H-1,2,6-thiadiazin-4-one in high yield. mdpi.com This highlights that the nature of the sulfur substituent significantly influences the subsequent reactivity of the thiadiazine ring. mdpi.com

Table 1: Reactions with Sulfur Nucleophiles

Reactant Nucleophile Base/Reagent Product Yield
This compound Benzo[d]thiazole-2-thiol (1 equiv) Et₃N (1 equiv) 3-(Benzo[d]thiazol-2-ylthio)-5-chloro-4H-1,2,6-thiadiazin-4-one 71% mdpi.com

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone for the C-functionalization of the C-3 and C-5 positions of this compound, enabling the synthesis of various 3,5-di(het)aryl substituted systems. researchgate.netnih.gov Suzuki-Miyaura, Stille, and Sonogashira couplings have all been successfully employed with this electron-deficient heterocyclic scaffold. nih.govacs.org

The Suzuki-Miyaura coupling has been extensively used to introduce aryl and heteroaryl groups at the C-3 and C-5 positions. The reaction of this compound with various arylboronic acids, typically using a catalyst like Pd(PPh₃)₄ and a base such as Na₂CO₃, leads to the formation of symmetrical 3,5-diaryl-4H-1,2,6-thiadiazin-4-ones in good to excellent yields. acs.org The reaction conditions, including concentration and solvent system (e.g., 1,4-dioxane/H₂O or benzene/H₂O), have been optimized to ensure efficient conversion. acs.org A range of boronic acids with different electronic and steric properties have been successfully coupled, demonstrating the broad applicability of this method. acs.org

Table 2: Suzuki-Miyaura Coupling of this compound

Arylboronic Acid (ArB(OH)₂) Catalyst Base Product (3,5-Diaryl-4H-1,2,6-thiadiazin-4-one) Yield
Phenylboronic acid Pd(PPh₃)₄ Na₂CO₃ 3,5-Diphenyl- 92% acs.org
4-Methylphenylboronic acid Pd(PPh₃)₄ Na₂CO₃ 3,5-Bis(4-methylphenyl)- 95% acs.org
4-Methoxyphenylboronic acid Pd(PPh₃)₄ Na₂CO₃ 3,5-Bis(4-methoxyphenyl)- 96% acs.org
4-Fluorophenylboronic acid Pd(PPh₃)₄ Na₂CO₃ 3,5-Bis(4-fluorophenyl)- 81% acs.org
Thiophen-2-ylboronic acid Pd(PPh₃)₄ Na₂CO₃ 3,5-Di(thiophen-2-yl)- 91% acs.org
Furan-2-ylboronic acid Pd(PPh₃)₄ Na₂CO₃ 3,5-Di(furan-2-yl)- 75% acs.org

Data sourced from Ioannidou et al., Organic Letters, 2011. acs.org

The Stille coupling provides an alternative and highly effective method for arylating and heteroarylating the thiadiazine core. The reaction of this compound with organostannane reagents in the presence of a palladium catalyst, such as Pd(PPh₃)₂Cl₂, in a solvent like acetonitrile (B52724), affords the corresponding 3,5-disubstituted products in very high yields. researchgate.netacs.org This method has been particularly successful with phenyl, fur-2-yl, thien-2-yl, and N-methylpyrrol-2-yl tributylstannanes. acs.org However, attempts to use other stannyl (B1234572) reagents, including thiazol-2-yl, vinyl, and propynyl, were unsuccessful, resulting in decomposition or no reaction. acs.org Stille coupling is also employed in the synthesis of N-phenyl-3,5-diaryl-4H-1,2,6-thiadiazin-4-imines from their dichloro precursors. nih.gov

Table 3: Stille Coupling of this compound

Organostannane Reagent (ArSnBu₃) Catalyst Product (3,5-Diaryl-4H-1,2,6-thiadiazin-4-one) Yield
Phenyltributylstannane Pd(PPh₃)₂Cl₂ 3,5-Diphenyl- 95% acs.org
(Furan-2-yl)tributylstannane Pd(PPh₃)₂Cl₂ 3,5-Di(furan-2-yl)- 93% acs.org
(Thiophen-2-yl)tributylstannane Pd(PPh₃)₂Cl₂ 3,5-Di(thiophen-2-yl)- 97% acs.org
(1-Methyl-1H-pyrrol-2-yl)tributylstannane Pd(PPh₃)₂Cl₂ 3,5-Bis(1-methyl-1H-pyrrol-2-yl)- 98% acs.org

Data sourced from Ioannidou et al., Organic Letters, 2011. acs.org

The Sonogashira coupling has been utilized to introduce alkynyl substituents at the C-3 and C-5 positions of the thiadiazine ring. nih.govacs.org This reaction involves a palladium catalyst and a copper co-catalyst to couple the dichloro-thiadiazinone with terminal alkynes. wikipedia.orgorganic-chemistry.org For example, the reaction with phenylacetylene (B144264) and (trimethylsilyl)acetylene in the presence of Pd(PPh₃)₂Cl₂ and CuI yields the corresponding 3,5-dialkynyl-4H-1,2,6-thiadiazin-4-ones. acs.org

Table 4: Sonogashira Coupling of this compound

Terminal Alkyne Catalyst System Product Yield
Phenylacetylene Pd(PPh₃)₂Cl₂, CuI 3,5-Bis(phenylethynyl)-4H-1,2,6-thiadiazin-4-one 72% acs.org
(Trimethylsilyl)acetylene Pd(PPh₃)₂Cl₂, CuI 3,5-Bis((trimethylsilyl)ethynyl)-4H-1,2,6-thiadiazin-4-one 83% acs.org

Data sourced from Ioannidou et al., Organic Letters, 2011. acs.org

While direct, selective mono-arylation of this compound via cross-coupling is difficult, multi-step strategies have been developed to synthesize unsymmetrical 3,5-diaryl substituted analogues. researchgate.netacs.org

One successful approach involves a sequence of nucleophilic substitution, activation, and cross-coupling. researchgate.net

Selective Nucleophilic Monosubstitution : The process begins with a selective nucleophilic substitution. For instance, reaction with an alkoxide gives a mono-alkoxy, mono-chloro intermediate. researchgate.net

First Cross-Coupling : This intermediate can then undergo a Suzuki-Miyaura coupling to introduce the first aryl group. researchgate.net

Activation : The alkoxy group is then converted into a better leaving group. For example, a methoxy (B1213986) or benzyloxy group can be dealkylated (e.g., using BBr₃) to yield a hydroxyl group. This hydroxyl group is then transformed into a highly reactive triflate. researchgate.netacs.org

Second Cross-Coupling : The resulting 3-chloro-5-triflate-1,2,6-thiadiazin-4-one is an excellent substrate for a second, chemoselective cross-coupling reaction. The triflate group reacts selectively with tributyltin arenes (Stille coupling) to introduce the second, different aryl group, leaving the C-3 chlorine intact. acs.orgacs.org This chemoselectivity allows for the preparation of a variety of unsymmetrical biaryl thiadiazines. acs.orgacs.org

This stepwise approach, combining nucleophilic substitution with orthogonal palladium-catalyzed coupling reactions, provides a versatile platform for constructing asymmetrically substituted 3,5-diaryl-4H-1,2,6-thiadiazin-4-ones. researchgate.net

Transformations at the C-4 Position

The C-4 carbonyl group of the 3,5-disubstituted 4H-1,2,6-thiadiazin-4-one ring system is also amenable to chemical transformation, further expanding the molecular diversity accessible from this scaffold. researchgate.net

3,5-Diaryl-4H-1,2,6-thiadiazin-4-ones can be reduced using sodium borohydride (B1222165) (NaBH₄) to afford the corresponding 3,5-diaryl-4H-1,2,6-thiadiazin-4-ols. researchgate.net Reaction with organolithium reagents, such as methyllithium (B1224462) (MeLi), results in the formation of tertiary alcohols like 4-methyl-3,5-diaryl-4H-1,2,6-thiadiazin-4-ols. researchgate.net These tertiary alcohols can undergo dehydration, for example with p-toluenesulfonic acid, to yield exocyclic alkenes, specifically (3,5-diarylthiadiazin-4-ylidene)methanes. researchgate.net

Furthermore, the C-4 keto group can be converted directly into a dihalomethylene group. The Appel reaction, using triphenylphosphine (B44618) (Ph₃P) with carbon tetrachloride (CCl₄) or carbon tetrabromide (CBr₄), transforms 3,5-diphenylthiadiazin-4-one into dichloro- and dibromo(3,5-diphenyl-4H-1,2,6-thiadiazin-4-ylidene)methanes, respectively. researchgate.net The parent compound itself, this compound, has been studied alongside other C-4 substituted analogues like 3,5-dichloro-4-methylene-4H-1,2,6-thiadiazine and 2-(3,5-dichloro-4H-1,2,6-thiadiazin-4-ylidene)malononitrile to understand the influence of the C-4 substituent on the molecule's electronic and optical properties. rsc.org

Oxidative Transformations and Ring Contraction Reactions

The 1,2,6-thiadiazine ring system can undergo oxidative transformations that lead to ring contraction, affording five-membered 1,2,5-thiadiazole (B1195012) derivatives. These reactions can be induced by chemical oxidants or photochemical means.

The treatment of 3,5-diphenyl-4H-1,2,6-thiadiazin-4-one with meta-chloroperoxybenzoic acid (m-CPBA) induces an oxidative ring contraction. researchgate.nethw.ac.uk This reaction yields 2-benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide. researchgate.nethw.ac.uk The structure of this product has been confirmed by single-crystal X-ray diffraction analysis. hw.ac.uk This transformation highlights the ability of the 1,2,6-thiadiazine ring to rearrange to the more stable 1,2,5-thiadiazole system under oxidative conditions. researchgate.net

An intriguing and efficient method for the ring contraction of 4H-1,2,6-thiadiazines involves a photochemically mediated process. When subjected to visible light in the presence of molecular oxygen (³O₂), 1,2,6-thiadiazines are converted into 1,2,5-thiadiazol-3(2H)-one 1-oxides. nih.gov This reaction has been demonstrated for a range of 3,5-disubstituted 1,2,6-thiadiazines, providing access to these otherwise difficult-to-synthesize heterocycles in yields ranging from 39% to 100%. nih.gov

Experimental and computational studies have elucidated the mechanism of this transformation. chemrxiv.orgchemrxiv.orgresearchgate.net The 1,2,6-thiadiazine acts as a triplet photosensitizer, transferring energy to ground-state triplet oxygen to generate singlet oxygen (¹O₂). nih.gov This is followed by a chemoselective [3+2] cycloaddition of the singlet oxygen across the C-N=S moiety of the thiadiazine ring to form an endoperoxide intermediate. chemrxiv.orgnih.gov This endoperoxide then undergoes a ring contraction with the selective excision of a carbon atom, leading to the formation of the 1,2,5-thiadiazol-3(2H)-one 1-oxide with complete atom economy. chemrxiv.orgnih.gov This photochemical ring editing provides a sustainable and atom-economic route to this class of compounds under ambient, aerobic conditions. nih.gov

Cyclocondensation and Annulation Reactions

The 1,2,6-thiadiazine framework, particularly its precursors, can participate in cyclocondensation and annulation reactions to construct fused and spirocyclic heterocyclic systems. The precursor, 3,4,4,5-tetrachloro-4H-1,2,6-thiadiazine, is a key starting material for these transformations. For example, its cyclocondensation with bifunctional nucleophiles such as 2-aminophenol (B121084) and 1,2-benzenediamines leads to the formation of the corresponding fused 4H-1,2,6-thiadiazines in good yields (68%–85%). nih.gov

A notable example of annulation is the three-step synthesis of 3′,5′-dichloro-1H-spiro(quinazoline-2,4′- chemrxiv.orgchemrxiv.orgnih.govthiadiazin)-4(3H)-ones. thieme-connect.de This synthesis commences with the condensation of 3,4,4,5-tetrachloro-4H-1,2,6-thiadiazine with 2-aminobenzonitriles. The resulting 2-[(3,5-dichloro-4H-1,2,6-thiadiazin-4-ylidene)amino]benzonitriles are then hydrated to the corresponding benzamides. In the final step, these benzamides undergo intramolecular cyclization upon heating, leading to the formation of the spirocyclic quinazolinone derivatives. thieme-connect.de

ReactantsProduct TypeRef.
3,4,4,5-Tetrachloro-4H-1,2,6-thiadiazine, 2-AminophenolFused 4H-1,2,6-thiadiazine nih.gov
3,4,4,5-Tetrachloro-4H-1,2,6-thiadiazine, 1,2-BenzenediaminesFused 4H-1,2,6-thiadiazine nih.gov
3,4,4,5-Tetrachloro-4H-1,2,6-thiadiazine, 2-AminobenzonitrilesSpiro[quinazoline-2,4'- chemrxiv.orgchemrxiv.orgnih.govthiadiazin]-4(3H)-one thieme-connect.de

Advanced Structural Elucidation and Spectroscopic Characterization

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction analysis provides the most definitive structural information for 3,5-Dichloro-4H-1,2,6-thiadiazin-4-one. The crystal structure was solved by direct methods and refined using least-squares techniques. mdpi.com

The analysis revealed that the compound crystallizes in a monoclinic system with the space group P2₁/c. mdpi.com The thiadiazine ring is observed to be nearly planar, a key structural feature influencing its chemical and electronic properties. mdpi.com The bond lengths within the molecule suggest a degree of conjugation. The S-N bonds are comparable to those in other thiadiazoles with significant double-bond character, and the C-N bonds are very short, approaching the length expected for a C=N double bond. mdpi.com

ParameterValue
Molecular FormulaC₃Cl₂N₂OS
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.9504 (5)
b (Å)13.2827 (12)
c (Å)6.3390 (4)
β (°)106.350 (5)
Z4

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the nuclei within the molecule.

Due to the molecular structure of this compound, which contains no hydrogen atoms, the ¹H NMR spectrum is silent.

The ¹³C NMR spectrum, however, provides distinct signals for the carbon atoms in the heterocyclic ring. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen, chlorine, and sulfur atoms, as well as the carbonyl group. The resonance for the carbonyl carbon (C4) is found significantly downfield, which is characteristic of carbonyl groups. The chemically equivalent carbons C3 and C5, each bonded to a chlorine and a nitrogen atom, appear as a single resonance. chim.it

Carbon Atom¹³C Chemical Shift (δ, ppm)
C4 (C=O)~165
C3/C5~150

Advanced 2D NMR techniques that rely on proton-carbon correlations, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are not applicable for the structural elucidation of this compound due to the complete absence of protons in its structure. An APT (Attached Proton Test) experiment could theoretically be used to confirm the quaternary nature of all carbon atoms, but standard ¹³C NMR is generally sufficient for this simple, symmetrical molecule.

High-Resolution Mass Spectrometry (HRMS) and MALDI-TOF Mass Spectrometry

While specific experimental HRMS or MALDI-TOF spectra for the parent compound are not detailed in the available literature, mass spectrometry is a standard technique for confirming the molecular formula and isotopic pattern of thiadiazine derivatives. mdpi.comresearchgate.net For this compound (C₃Cl₂N₂OS), HRMS would be expected to show a molecular ion peak corresponding to its calculated exact mass. A key feature would be the characteristic isotopic pattern for a molecule containing two chlorine atoms, with M, M+2, and M+4 peaks in an approximate ratio of 9:6:1, confirming the presence of the two chlorine atoms.

Vibrational Spectroscopy (FTIR, Resonance Raman)

FTIR: The Fourier-transform infrared (FTIR) spectrum is characterized by a strong absorption band corresponding to the carbonyl (C=O) group stretching vibration. For derivatives of this compound, this stretch is observed around 1643 cm⁻¹. mdpi.com

Resonance Raman (RR): this compound has been characterized using Resonance Raman spectroscopy. rsc.orgnih.gov This technique enhances the vibrational modes associated with the electronic chromophore. The RR spectra, in conjunction with theoretical calculations, provide a detailed understanding of the vibrational frequencies based on the molecule's geometry and electron distribution. rsc.org

Electronic Spectroscopy (UV/Vis, Photoluminescence)

Electronic spectroscopy provides insights into the electronic transitions within the molecule and its potential for applications in organic electronics. rsc.orgnih.gov

UV/Vis: The UV/visible absorption spectrum of this compound dissolved in a solvent like dichloromethane (B109758) shows a maximum absorption (λmax) at 324 nm. chim.it This absorption corresponds to electronic transitions within the conjugated system of the heterocyclic ring.

Photoluminescence (PL): Studies have been conducted on the photoluminescence of this compound. rsc.org As a weakly aromatic and electron-deficient heterocycle, its emissive properties are of interest for its potential use as an acceptor component in donor-acceptor systems for organic electronics. rsc.org The characterization of its PL properties helps to understand the optical behavior based on its molecular geometry and electron distribution. rsc.org

Electrochemical Characterization

The electrochemical properties of this compound and related derivatives are of significant interest due to their nature as electron-deficient heterocyclic systems. This characteristic suggests their potential utility as acceptor components within donor-acceptor systems, which are fundamental to the field of organic electronics. nih.gov While the explicit electrochemical characterization of this compound through methods such as cyclic voltammetry is not extensively detailed in the available literature, the inherent electronic structure of the 1,2,6-thiadiazine ring system provides a basis for understanding its likely redox behavior.

The electron-withdrawing effects of the two chlorine atoms, coupled with the electronegativity of the nitrogen and oxygen atoms within the heterocyclic ring, contribute to a low-lying Lowest Unoccupied Molecular Orbital (LUMO). This low LUMO energy level is a key indicator of a molecule's ability to accept electrons, suggesting that this compound would likely exhibit a reduction potential in a range suitable for applications in organic electronic devices.

Further research into the electrochemical behavior of this compound and its analogues would be necessary to fully elucidate its redox potentials, the reversibility of its electron transfer processes, and its stability under electrochemical conditions. Such studies would provide valuable data for the design and synthesis of novel materials for applications in organic photovoltaics, field-effect transistors, and other electronic devices.

Theoretical and Computational Investigations of 3,5 Dichloro 4h 1,2,6 Thiadiazin 4 One and Its Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been applied to the 1,2,6-thiadiazine ring system to elucidate its fundamental characteristics. These theoretical approaches allow for the detailed examination of molecular properties that are often difficult to probe experimentally. Studies have combined theoretical calculations of molecular orbitals and vibrational frequencies with experimental techniques like resonance Raman (RR), absorption (UV/vis), and photoluminescence (PL) spectroscopies to build a comprehensive understanding of these molecules. researchgate.netrsc.org

A foundational step in any computational study is geometry optimization, which determines the lowest-energy three-dimensional arrangement of atoms in a molecule. For 3,5-dichloro-4H-1,2,6-thiadiazin-4-one, these calculations yield crucial information on bond lengths, bond angles, and dihedral angles. This optimized geometry is essential for subsequent calculations of other properties.

Electronic structure analysis, performed on the optimized geometry, provides a map of the electron distribution within the molecule. This analysis helps in understanding the molecule's polarity, identifying electron-rich and electron-deficient regions, and explaining the influence of substituents on the thiadiazine ring. For instance, these calculations underpin the understanding of the optical properties of C-4 substituted 3,5-dichloro-4H-1,2,6-thiadiazines by correlating them with the molecular geometry and electron distribution. rsc.org

Table 1: Representative Calculated Geometrical Parameters for a 1,2,6-Thiadiazine Ring This table provides an example of typical data obtained from geometry optimization studies.

Parameter Bond/Angle Calculated Value
Bond Length S1-N2 1.65 Å
N2-C3 1.32 Å
C3-C4 1.48 Å
C4-C5 1.48 Å
C5-N6 1.32 Å
N6-S1 1.65 Å
Bond Angle N6-S1-N2 115°
S1-N2-C3 120°
N2-C3-C4 123°

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity.

For this compound and its derivatives, theoretical calculations of these orbitals are crucial. rsc.org A smaller HOMO-LUMO gap generally implies higher chemical reactivity and greater polarizability. As electron-deficient heterocycles, 1,2,6-thiadiazines are expected to have low-lying LUMO energy levels, making them good electron acceptors. researchgate.netrsc.org This characteristic is important for their potential application in donor-acceptor systems for organic electronics. researchgate.netrsc.org Computational studies allow for a systematic investigation of how different substituents at the C-3, C-4, and C-5 positions modulate the HOMO and LUMO energy levels and, consequently, the electronic properties of the entire molecule.

Table 2: Example of Calculated Frontier Orbital Energies and Global Reactivity Descriptors This table illustrates how HOMO-LUMO energies are used to calculate various reactivity indices.

Molecule HOMO (eV) LUMO (eV) Energy Gap (eV) Hardness (η) Electrophilicity (ω)
Derivative A -6.8 -2.5 4.3 2.15 2.68
Derivative B -6.5 -2.8 3.7 1.85 3.09

Theoretical vibrational frequency calculations are a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of a molecule at its optimized geometry, each peak in the experimental spectrum can be assigned to a specific motion of the atoms (e.g., stretching, bending, or twisting).

For this compound and related compounds, these calculations have been used in conjunction with resonance Raman spectroscopy. rsc.org This combined approach provides a detailed understanding of the molecule's bonding and structure, as vibrational frequencies are sensitive to bond strengths and molecular conformation. Discrepancies between calculated and observed frequencies can also provide insights into intermolecular interactions in the condensed phase.

Reaction Mechanism Elucidation through Computational Studies

Computational chemistry offers the ability to map out the entire energy landscape of a chemical reaction, which is invaluable for elucidating reaction mechanisms. This compound is known to undergo nucleophilic substitution at the C-3 and C-5 positions. researchgate.netmdpi.com Experimental studies have shown that with nucleophiles like amines or alkoxides, the displacement of the first chlorine atom is significantly easier than the second. researchgate.net

Theoretical studies can explain this observation by modeling the reaction pathways for both substitution steps. By calculating the structures and energies of reactants, transition states, and products, the activation energy for each step can be determined. A lower calculated activation energy for the first substitution compared to the second would provide a quantitative explanation for the observed difference in reactivity. Furthermore, these studies can reveal whether the reaction proceeds through a concerted mechanism or a stepwise mechanism involving a Meisenheimer-like intermediate, providing a level of detail often inaccessible through experiments alone.

Assessment of Aromaticity and Electronic Properties

The 1,2,6-thiadiazine ring is described as a weakly aromatic heterocycle. researchgate.netrsc.org While the concept of aromaticity is fundamental in chemistry, its quantification can be complex. Computational methods provide several indices to assess the degree of aromaticity in a cyclic system. These include:

Geometric Criteria: The Harmonic Oscillator Model of Aromaticity (HOMA) evaluates aromaticity based on the degree of bond length equalization around the ring. A HOMA value close to 1 indicates a highly aromatic system, while a value near 0 suggests a non-aromatic one.

Magnetic Criteria: Nucleus-Independent Chemical Shift (NICS) is a popular method that measures the magnetic shielding at the center of a ring. A significant negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity.

For this compound, these calculations would likely yield HOMA values significantly lower than 1 and less negative NICS values compared to benzene, providing a quantitative basis for its classification as "weakly aromatic." The electron-deficient nature of this heterocycle, also a key electronic property, is a direct consequence of the presence of electronegative nitrogen atoms and the electron-withdrawing chloro and carbonyl groups, a feature that is readily quantified by computational analysis of its molecular orbitals and electrostatic potential. researchgate.netrsc.org

Structure-Reactivity Correlation Studies

Computational chemistry is a powerful tool for establishing correlations between a molecule's structure and its observed reactivity. The reactivity of this compound is dominated by nucleophilic attack at the carbon atoms bearing the chlorine substituents. researchgate.netmdpi.com

Structure-reactivity studies for this system involve calculating various electronic parameters (descriptors) and correlating them with experimental reaction rates or outcomes. Key computational descriptors include:

Atomic Charges: Calculating the partial charges on the C-3 and C-5 atoms can indicate which site is more electrophilic and thus more susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution, highlighting the electron-poor regions (positive potential) that are most attractive to nucleophiles.

Frontier Orbital Densities: The spatial distribution of the LUMO is particularly important for nucleophilic reactions. The regions of the molecule where the LUMO has the largest density are often the primary sites of attack.

By analyzing these descriptors for the parent compound and its monosubstituted derivatives, a clear correlation can be established. For example, after the first substitution with an electron-donating group, the electronic properties of the remaining C-Cl bond are altered. Computational analysis can quantify this change, explaining why the second substitution is less favorable and thus providing a predictive model for the reactivity of a wide range of substituted 1,2,6-thiadiazines. researchgate.net

Derivatization and Analogue Synthesis Based on the 3,5 Dichloro 4h 1,2,6 Thiadiazin 4 One Scaffold

Synthesis of Substituted 4H-1,2,6-thiadiazin-4-one Derivatives

The 3,5-dichloro-4H-1,2,6-thiadiazin-4-one core is highly amenable to nucleophilic substitution and palladium-catalyzed cross-coupling reactions, enabling the introduction of a diverse range of functional groups at the C3 and C5 positions. The substitution chemistry has been explored in detail, providing a versatile platform for creating 3,5-disubstituted derivatives. nih.gov

The chlorine atoms can be sequentially replaced by various N-, O-, and S-nucleophiles. researchgate.net For instance, the first chlorine atom is readily displaced by anilines and alkylamines in the presence of a base like 2,6-lutidine in ethanol, affording 5-amino-3-chloro-4H-1,2,6-thiadiazin-4-ones in high yields (67–99%) without the need for chromatography. nih.govmdpi.com The second, less reactive chlorine atom can then be substituted using palladium-catalyzed methods such as Suzuki or Stille couplings to introduce aryl groups, or Buchwald-Hartwig amination for amino groups. researchgate.netmdpi.com A palladium-catalyzed C-N coupling protocol has been developed that avoids high temperatures and the use of excess amine for the disubstitution. researchgate.net

Unsymmetrically substituted 3,5-diaryl-4H-1,2,6-thiadiazin-4-ones can be prepared through a multi-step protocol. This involves a selective nucleophilic mono-substitution with an alkoxide, followed by a Suzuki-Miyaura coupling. The resulting alkoxy group can be dealkylated and converted to a triflate, which then acts as a leaving group for a subsequent Suzuki-Miyaura or Stille coupling to introduce a different aryl group. researchgate.net

The following table summarizes representative substitution reactions on the this compound scaffold.

Reactant(s)ConditionsProductYield (%)Reference
1-(3-aminophenyl)ethan-1-one, 2,6-lutidineEtOH, ~20 °C, 2 h3-[(3-Acetylphenyl)amino]-5-chloro-4H-1,2,6-thiadiazin-4-one- nih.gov
Benzo[d]thiazole-2-thiol, triethylamine (B128534)THF, ~20 °C, 24 h3-(Benzo[d]thiazol-2-ylthio)-5-chloro-4H-1,2,6-thiadiazin-4-one71 mdpi.com
(R)-1,3-dimethylpiperazineTHF, ~20 °C(R)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-one70 researchgate.net
(S)-1,3-dimethylpiperazineTHF, ~20 °C(S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-one68 researchgate.net
(4-dodecylthiophen-2-yl)trimethylstannane (2.2 equiv.), Pd(Ph3P)2Cl2Acetonitrile (B52724), ~82 °C3,5-Bis(4-dodecylthiophen-2-yl)-4H-1,2,6-thiadiazin-4-one93 researchgate.net
3-chloro-5-(phenylthio)-4H-1,2,6-thiadiazin-4-one, MeONaMeOH, ~20 °C, 1 h3-Methoxy-5-(phenylthio)-4H-1,2,6-thiadiazin-4-one86 mdpi.com

Formation of Fused and Polycyclic 1,2,6-Thiadiazine Systems

The derivatization of the 1,2,6-thiadiazine core extends to the construction of more complex fused and polycyclic architectures. These syntheses often utilize precursors derived from this compound or related compounds.

One notable example involves the thionation of this compound with phosphorus pentasulfide (P₂S₅). This reaction yields not only the expected 3,5-dichloro-4H-1,2,6-thiadiazin-4-thione (17% yield) but also a fused polycyclic compound, 4,5-dichlorothieno[2,3-c:5,4-c']bis( nih.govresearchgate.netrsc.orgthiadiazine), in 13% yield. researchgate.netresearchgate.net The formation of the latter proceeds through a highly reactive, isolable 1,2-dithiine intermediate. researchgate.net

Another synthetic route leads to spiro-fused systems. Starting from 3,4,4,5-tetrachloro-4H-1,2,6-thiadiazine, a precursor to the title compound, a three-step synthesis affords 3′,5′-dichloro-1H-spiro(quinazoline-2,4′- nih.govresearchgate.netrsc.orgthiadiazin)-4(3H)-ones. researchgate.net The process begins with the reaction of the tetrachlorothiadiazine with 2-aminobenzonitriles to form 2-[(3,5-dichloro-4H-1,2,6-thiadiazin-4-ylidene)amino]benzonitriles. Following hydration to the corresponding benzamides, intramolecular cyclization occurs upon heating, where the benzamide (B126) nitrogen attacks the C4 position of the thiadiazine ring to furnish the spiro-fused product. researchgate.net

Development of Oligomeric and Polymeric Thiadiazine Scaffolds

The reactive nature of the this compound scaffold has been harnessed for the synthesis of larger, electronically active systems, including oligomers and π-conjugated polymers.

Synthesis of Oligo-thiadiazines

Oligomeric structures containing multiple 4H-1,2,6-thiadiazine units linked by amino bridges have been successfully synthesized. bohrium.comresearchgate.net The synthetic strategy commences with this compound. bohrium.com A key intermediate, 5,5′-azanediylbis(3-chloro-4H-1,2,6-thiadiazin-4-one), is formed and can be further functionalized. For example, a Stille coupling with phenyltributylstannane yields a bis-thiadiazine oligomer. bohrium.comresearchgate.net

Longer oligomers can be constructed in a stepwise fashion. A C-N coupling reaction between this compound and 3-amino-5-phenyl-4H-1,2,6-thiadiazin-4-one produces a tri-thiadiazine oligomer. researchgate.net Similarly, reacting the key intermediate 5,5′-azanediylbis(3-chloro-4H-1,2,6-thiadiazin-4-one) with an excess of 3-amino-5-phenyl-4H-1,2,6-thiadiazin-4-one leads to a tetra-thiadiazine oligomer. bohrium.comresearchgate.net Additionally, amino-substituted bis-thiadiazine oligomers with terminal anilino or alkylamino groups have been prepared through C-N coupling with aniline (B41778) or thermal reaction with 2-ethylhexane-1-amine, respectively. bohrium.comresearchgate.net

Design and Synthesis of π-Conjugated Thiadiazine Polymers

The electron-withdrawing nature of the non-S-oxidized 4H-1,2,6-thiadiazine ring makes it an attractive acceptor unit for the design of donor-acceptor (D-A) π-conjugated polymers. rsc.org These materials are of interest for applications in organic electronics, such as organic solar cells. rsc.org

Polymers incorporating the 4H-1,2,6-thiadiazin-4-one moiety have been synthesized and characterized. For example, D-A polymers containing the thiadiazine unit as the acceptor and indacenodithiophenes (IDTs) as the donor have been prepared. rsc.org These polymers typically exhibit wide bandgaps (1.80–1.95 eV) and low-lying highest occupied molecular orbital (HOMO) energy levels (–5.5 to –6.1 eV). When used in bulk heterojunction organic solar cells with a fullerene acceptor, these properties lead to high open-circuit voltages. rsc.org It has been observed that polymers based on the 1,2,6-thiadiazin-4-one acceptor outperform those based on the corresponding N-(perfluorophenyl)-1,2,6-thiadiazin-4-imine, achieving power conversion efficiencies up to 3.83%. rsc.org

Stereochemical Control in Derivatization (e.g., Chiral Amine Substitutions)

The substitution chemistry of this compound allows for the introduction of chirality, leading to the formation of stereoisomers. This has been demonstrated through the reaction of the dichlorothiadiazinone with chiral amines.

A specific example of stereochemical control is the reaction with enantiomerically pure (R)- and (S)-1,3-dimethylpiperazines. When one equivalent of (R)-1,3-dimethylpiperazine is reacted with this compound in THF at approximately 20°C, the corresponding (R)-3-chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-one is formed in 70% yield. researchgate.net The analogous reaction using (S)-1,3-dimethylpiperazine provides the (S)-enantiomer in 68% yield. researchgate.net These reactions demonstrate that the stereochemistry of the nucleophile is retained in the product, allowing for the synthesis of chiral thiadiazine derivatives.

Applications in Advanced Chemical Synthesis and Materials Science

Building Block for Complex Organic Scaffolds

3,5-Dichloro-4H-1,2,6-thiadiazin-4-one is a highly adaptable platform for the synthesis of diverse and complex organic scaffolds. researchgate.net The two reactive chlorine atoms at the C-3 and C-5 positions are susceptible to substitution, allowing for extensive chemical modification. researchgate.net This versatility enables the creation of a wide array of 3,5-substituted derivatives. researchgate.net

Key synthetic strategies involving this compound include:

Palladium-catalyzed Cross-Coupling Reactions: Techniques such as Stille and Suzuki-Miyaura couplings are employed to introduce various (hetero)aryl groups, leading to the formation of 3,5-di(het)aryl substituted systems. researchgate.net This methodology has been successfully used to prepare asymmetrically substituted 3,5-diaryl thiadiazinones. researchgate.net

Nucleophilic Substitution: The chlorine atoms can be readily displaced by a range of N-, O-, and S-nucleophiles. researchgate.net For instance, reactions with amines can yield mono- or 3,5-diamino-substituted derivatives, while reactions with piperazines have also been explored. researchgate.net

Spiro-fused Systems: The compound can be used to construct more intricate architectures, such as 3′,5′-dichloro‐1H‐spiro(quinazoline‐2,4′‐ researchgate.netrsc.orgepa.govthiadiazin)‐4(3H)‐ones, starting from its precursor, 3,4,4,5-tetrachloro-4H-1,2,6-thiadiazine. researchgate.net

The ability to perform selective mono-substitution followed by further functionalization of the remaining chlorine atom allows for the stepwise construction of unsymmetrical molecules. researchgate.net For example, a multi-step protocol involving selective nucleophilic substitution, Suzuki-Miyaura coupling, dealkylation, and a final Stille or Suzuki-Miyaura coupling can yield a variety of unsymmetrical biaryl thiadiazines and oligomers. researchgate.net

Table 1: Synthetic Reactions Utilizing this compound
Reaction TypeReagents/CatalystsProduct TypeReference
Stille CouplingOrganostannanes (e.g., (4-dodecylthiophen-2-yl)trimethylstannane), Pd(Ph₃P)₂Cl₂3,5-bis(het)aryl derivatives researchgate.net
Suzuki-Miyaura CouplingArylboronic acids, Palladium catalyst3,5-diaryl derivatives researchgate.net
Nucleophilic SubstitutionAmines, Thiols (e.g., benzo[d]thiazole-2-thiol), Alcohols3,5-diamino, 3,5-dithio, or 3,5-dialkoxy derivatives researchgate.net
Chemoselective Stille CouplingTributyltin arenes on a triflate-activated intermediateUnsymmetrical 5-aryl-3-chloro derivatives researchgate.net

Precursor for Electron-Deficient Heterocycles

The 4H-1,2,6-thiadiazine ring system is inherently electron-deficient and weakly aromatic. rsc.org This characteristic makes this compound an excellent precursor for a variety of other electron-deficient heterocyclic compounds. rsc.org The electron-withdrawing nature of the substituents at the C-4 position can further modulate these properties. rsc.org By chemically modifying the C-4 position, for example, through reactions that convert the ketone to other functional groups, new heterocycles with tailored electronic properties can be synthesized. researchgate.net This makes the thiadiazine scaffold a valuable building block for creating materials with specific electronic characteristics required for various applications. rsc.org

Components in Organic Electronic Materials

The electron-deficient nature of the 1,2,6-thiadiazine core makes it a promising candidate for use as an acceptor component in materials for organic electronics. rsc.org Its derivatives have been investigated for several applications within this field. researchgate.netmdpi.comresearchgate.net

Derivatives of this compound have been synthesized and evaluated as electron donor materials in solution-processed bulk heterojunction (BHJ) solar cells. mdpi.comresearchgate.net In these applications, the thiadiazinone unit typically functions as an electron-accepting core, which is then flanked by electron-donating units (like thienylcarbazole groups) to create a donor-acceptor-donor (D-A-D) molecular architecture. researchgate.netfau.dersc.org

Small-molecule donors incorporating the 4H-1,2,6-thiadiazin-4-one scaffold have achieved power conversion efficiencies (PCEs) of approximately 2.7% to 3% when blended with fullerene acceptors like PC₇₀BM. researchgate.netfau.de Furthermore, π-conjugated polymers that include the 1,2,6-thiadiazin-4(H)-one unit have demonstrated even higher performance, with PCEs reaching up to 3.83%. rsc.org These polymers tend to be wide bandgap absorbers with low-lying highest occupied molecular orbital (HOMO) energy levels, which contributes to high open-circuit voltages in the resulting solar cell devices. rsc.org The compound serves as a useful building block for creating both oligomeric and polymeric donors for OPVs. mdpi.comresearchgate.net

While the primary focus has been on photovoltaic applications, certain fused analogues of 4H-1,2,6-thiadiazines have been noted for their potential as near-infrared dyes. mdpi.com This property arises from the extended π-conjugation and the inherent electronic structure of these complex heterocyclic systems.

The fundamental electron-deficient character of this compound and its derivatives makes them ideal acceptor units in donor-acceptor (D-A) systems. rsc.org These D-A architectures are crucial for the function of many organic electronic materials, as they facilitate charge separation and transport. researchgate.net The thiadiazinone core can be paired with various electron-donating moieties to fine-tune the optical and electrochemical properties of the final material. researchgate.netfau.dersc.org Spectroscopic and electrochemical studies have been conducted to better understand the optical and electronic properties of these systems, confirming their potential utility in organic electronics. mdpi.com

Table 2: Performance of 4H-1,2,6-Thiadiazin-4-one Derivatives in OPVs
Material TypeArchitectureAcceptor MaterialMax. Power Conversion Efficiency (PCE)Reference
Small MoleculeDonor-Acceptor-Donor (D-A-D)PC₇₀BM~3% researchgate.net
Conjugated PolymerDonor-Acceptor (D-A)PC₇₁BM3.83% rsc.org

Foundation for Molecule-Based Magnetic and Conducting Materials

Beyond optoelectronics, selected 4H-1,2,6-thiadiazines have been identified as potential precursors for radical anions intended for use in molecule-based magnetic and conducting materials. mdpi.com This interest is partly inspired by early proposals from Woodward and Rees, who suggested that π-conjugated polymers based on the 1,2,6-thiadiazine framework could be stable alternatives to the inorganic superconductor poly(sulfur nitride), (SN)x. mdpi.com The ability of these heterocycles to accept electrons and form stable radical species is a key prerequisite for designing molecular conductors and magnets.

Q & A

Q. What are the common synthetic routes for 3,5-Dichloro-4H-1,2,6-thiadiazin-4-one?

Methodological Answer: The synthesis of this compound typically involves:

  • Condensation of tetrachlorothiadiazine precursors : For example, 3,4,4,5-tetrachloro-4H-1,2,6-thiadiazine reacts with alcohols, phenols, or thiols to form ketal or thioketal derivatives (31–97% yields) .
  • Reaction with anilines : Condensation with substituted anilines yields N-aryl-3,5-dichloro-4H-1,2,6-thiadiazin-4-imines (43–96% yields), with substituent electronic properties influencing reactivity .
  • Stepwise functionalization : Sequential nucleophilic substitutions at C-3 and C-5 positions allow for regioselective derivatization .

Q. Key Reference Table: Synthetic Routes

MethodReactantsProductYield (%)Reference
Condensation3,4,4,5-Tetrachlorothiadiazine + AnilinesN-Aryl-4-imines43–96
Ketal formationTetrachlorothiadiazine + Alcohols/Thiols4,4-Dialkoxy/Thioketal derivatives31–97
Nucleophilic substitution3,5-Dichloro-thiadiazinone + PiperazinesChiral thiadiazinones68–70

Q. How is this compound characterized using spectroscopic methods?

Methodological Answer: Characterization involves a combination of techniques:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H and ¹³C NMR : Assignments are made using APT (Attached Proton Test) to distinguish CH₃, CH₂, CH, and quaternary carbons. For example, δC 158.7 ppm corresponds to the thiadiazinone carbonyl .
    • 2D NMR : Resolves complex coupling patterns in chiral derivatives .
  • MALDI-TOF Mass Spectrometry : Confirms molecular ion peaks (e.g., m/z 261 [MH⁺] for piperazine derivatives) .
  • UV/Vis and Photoluminescence : Used to study electronic transitions; λmax at 269–410 nm correlates with π→π* and n→π* transitions in thiadiazinones .

Q. What nucleophilic substitution reactions are typically performed on this compound?

Methodological Answer: The C-3 and C-5 chlorides are reactive toward nucleophiles:

  • Amine Substitution : Reaction with amines (e.g., piperazines) at 20°C in THF yields mono-substituted derivatives. For example, (R)-1,3-dimethylpiperazine gives 70% yield of chiral thiadiazinones .
  • Thiol Substitution : Benzo[d]thiazole-2-thiol replaces one chloride (71% yield) .
  • Alkoxide Substitution : Methoxide substitution is pH-sensitive, requiring controlled conditions to avoid decomposition .

Q. Key Reference Table: Substitution Reactions

NucleophileProductYield (%)ConditionsReference
PiperazinesChiral thiadiazinones68–70THF, 20°C, 24 h
Thiols3-(Benzothiazolylthio)-5-chloro derivatives71THF, Et₃N, 24 h
Methoxide5-MethoxythiadiazineVariablepH 8–10, monitored by TLC

Advanced Research Questions

Q. How can researchers optimize reaction conditions for selective substitution at C-3 vs. C-5?

Methodological Answer: Selectivity depends on:

  • Steric and Electronic Effects : Electron-deficient C-5 is more reactive toward soft nucleophiles (e.g., thiols), while bulky amines prefer C-3 .
  • Stoichiometry and Solvent : Using 2 equivalents of nucleophile in THF or DCM ensures complete substitution. For example, doubling morpholine equivalents prevents residual nucleophile from degrading products .
  • Temperature Control : Reactions at 20°C minimize side reactions, as higher temperatures promote decomposition .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • Iterative Data Triangulation : Combine NMR, MALDI-TOF, and elemental analysis. For instance, conflicting NOE effects in chiral derivatives were resolved via 2D NMR and optical rotation comparisons .
  • Reproducibility Checks : Open data practices (e.g., sharing raw spectra) allow peer validation, addressing discrepancies in peak assignments .
  • Computational Modeling : DFT calculations predict NMR shifts to validate experimental data, especially for quaternary carbons .

Q. How can chiral derivatives be synthesized, and what role does stereochemistry play?

Methodological Answer:

  • Asymmetric Synthesis : Use enantiopure amines (e.g., (R)- or (S)-1,3-dimethylpiperazine) to introduce chirality. For example, (S)-isomers show [α]ᴅ = -64°, confirming configuration .
  • Biological Relevance : Chirality enhances kinase inhibitor selectivity. The 3-methyl group in piperazine derivatives improves binding to ATP pockets in PAK4 inhibitors .
  • Purification : Chiral HPLC or chromatography with DCM/t-BuOMe (50:50) resolves enantiomers, monitored by optical activity .

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